1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to be bioisosteres of natural purines and have been reported to have various pharmacological activities .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized via the formation of pyrazol-3-one substrates . The synthesis of these compounds can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged scaffold in the biologically active compounds .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.46±0.1 g/cm3 .Scientific Research Applications
Adenosine Receptor Affinity
Research demonstrates that pyrazolo[3,4-d]pyrimidines, including analogues similar to 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant affinity for A1 adenosine receptors. The structure-activity relationship studies revealed that the 3-chlorophenyl group enhanced activity at the N1 position. These findings suggest potential pharmacological applications in modulating adenosine receptor activity (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Properties
Some pyrazolo[3,4-d]pyrimidines have been shown to possess antimicrobial and anticancer properties. Compounds synthesized from derivatives including this compound displayed higher anticancer activity than certain reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Compounds
The compound and its analogues are utilized in the synthesis of various novel compounds. The flexibility in substitution patterns allows for the creation of diverse molecules, which can be valuable in exploring new pharmacological activities or material properties. Studies have focused on synthesizing derivatives with specific substituents to explore their potential applications (Ogurtsov & Rakitin, 2021).
Structural Studies and Hydrogen Bonding
Structural analysis of compounds in this class, including anhydrous and hydrated forms, provides insight into their molecular conformations and hydrogen bonding patterns. Such information is vital for understanding their reactivity and potential interactions in biological systems, leading to better design of therapeutic agents (Trilleras et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Related compounds have been shown to inhibit cdks, thereby disrupting cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle progression and apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for related compounds .
Result of Action
Related compounds have been shown to significantly inhibit the growth of various cancer cell lines .
Action Environment
The synthesis of related compounds has been reported to be done under ultrasonic-assisted conditions .
Biochemical Analysis
Biochemical Properties
The compound 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit significant inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell proliferation .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve inhibition of CDK2/cyclin A2 . This could potentially involve binding interactions with this enzyme, leading to its inhibition and subsequent changes in gene expression .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-15-12-11-6-18-19(13(11)17-8-16-12)7-9-3-2-4-10(14)5-9/h2-6,8H,7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKNLRCEKPFKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1410505-06-4 |
Source
|
Record name | 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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